molecular formula C17H20N4O3 B11612019 Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11612019
M. Wt: 328.4 g/mol
InChI Key: KCEKYQFOPCIMIP-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. Common starting materials might include quinoxaline derivatives and various butyl and amino compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are often used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions could target the quinoxaline ring, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrroloquinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl-containing derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives, such as:

  • 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
  • Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxamide

Uniqueness

Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

butyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-2-3-10-24-17(23)13-14-16(21(8-9-22)15(13)18)20-12-7-5-4-6-11(12)19-14/h4-7,22H,2-3,8-10,18H2,1H3

InChI Key

KCEKYQFOPCIMIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N

Origin of Product

United States

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